3-(2-Methoxy-4-methylphenoxy)piperidine
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Overview
Description
3-(2-Methoxy-4-methylphenoxy)piperidine is an organic compound that features a methoxy group, a methyl group, and a piperidinyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-methylphenoxy)piperidine typically involves the etherification of 2-methoxy-4-methylphenol with 3-piperidinol. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-methylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The piperidinyl ring can be reduced to form a piperidine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde.
Reduction: Formation of 2-methoxy-4-methylphenyl 3-piperidine.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(2-Methoxy-4-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methylphenyl 3-piperidinyl acetate
- 2-Methoxy-4-methylphenyl 3-piperidinyl propionate
- 2-Methoxy-4-methylphenyl 3-piperidinyl butyrate
Uniqueness
3-(2-Methoxy-4-methylphenoxy)piperidine is unique due to its specific ether linkage, which imparts distinct chemical and physical properties compared to its ester counterparts
Properties
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-5-6-12(13(8-10)15-2)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINQIODVYMPWNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CCCNC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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